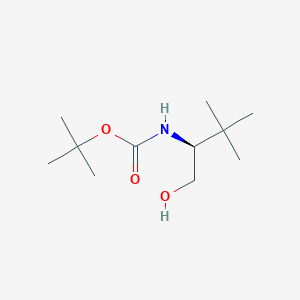

(S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate

説明

Synthesis Analysis

The synthesis of (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate involves multi-step chemical processes, including acylation, nucleophilic substitution, and reduction. An example of a related synthesis involves converting 4-fluoro-2methoxy-5nitroaniline to tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate with an overall yield of 81% through optimized steps (Zhao et al., 2017). While this does not directly correspond to the exact compound , it illustrates the complex nature of carbamate synthesis and the methods used to achieve high yields.

Molecular Structure Analysis

The molecular structure of carbamates like (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate is characterized by spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) (Zhao et al., 2017). These techniques provide detailed information on the molecular geometry, electronic structure, and the spatial arrangement of atoms within the molecule.

Chemical Reactions and Properties

Carbamates are versatile intermediates in organic synthesis, participating in various chemical reactions. For instance, tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared and used as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, showcasing their utility as building blocks in organic synthesis (Guinchard et al., 2005).

Physical Properties Analysis

The physical properties of (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate, such as melting point, boiling point, solubility, and stability, are crucial for handling and storage considerations. These properties depend on the molecular structure and are typically assessed through experimental measurements in the laboratory.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and susceptibility to hydrolysis, are essential for understanding the compound's behavior in chemical syntheses. For example, the protection and deprotection of hydroxyl groups as tert-butyldimethylsilyl derivatives demonstrate the controlled reactivity of carbamates in synthetic applications (Corey & Venkateswarlu, 1972).

科学的研究の応用

Enantioselective Synthesis : Tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxy-methyl)-cyclopentyl]-carbamate serves as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleosides, which are important in pharmaceutical research (Ober et al., 2004).

Synthesis of Bioactive Molecules : The synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine, an intermediate in jaspine B, shows cytotoxic activity against various human carcinoma cell lines, highlighting its potential in cancer research (Tang et al., 2014).

High-Yielding Preparation : Tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate is prepared using thionyl chloride, offering simplicity, cost efficiency, and high yield, indicating its utility in organic synthesis (Li et al., 2015).

Synthetic Intermediate for Enantiopure Compounds : The crystallization of (2R)-tert-butyl N-(1,3-dihydroxy-3-methyl-2-butyl)carbamate, a synthetic intermediate for enantiopure N-protected β-hydroxy valine, is crucial in the production of specific amino acid derivatives (Oku et al., 2004).

Rapid Synthesis for Research Applications : A rapid synthetic method was developed for tert-butyl 5-amino-4-((2-(dimethylamino) ethyl) (methyl) amino)-2-methoxyphenyl) carbamate, achieving an 81% yield, indicating its efficiency for research and industrial applications (Zhao et al., 2017).

Source of Functionalized Carbamates : O-tert-Butyl-N-(chloromethyl)-N-methyl carbamate reacts with lithium powder to produce functionalized carbamates, useful in organic synthesis and possibly pharmaceutical applications (Guijarro et al., 1996).

Antioxidant Synthesis : Tert-Butyl Acetothioacetate is used in synthesizing compounds with strong odors, indicating its role in the production of fragrances and potentially as an antioxidant (Fox & Ley, 2003).

Crystal Structure Studies : Tert-Butyl carbamate derivatives, such as (5-chloropenta-2,4-diyn-1-yl)carbamate and (5-iodopenta-2,4-diyn-1-yl)carbamate, demonstrate isomorphic crystal structures, which are important in the study of molecular interactions (Baillargeon et al., 2017).

Polymer Protection against Oxidation : New monomeric antioxidants capable of copolymerizing with vinyl monomers offer potential for protecting materials like polypropylene against thermal oxidation (Pan et al., 1998).

特性

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-10(2,3)8(7-13)12-9(14)15-11(4,5)6/h8,13H,7H2,1-6H3,(H,12,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHJHZWFJVBGIL-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438924 | |

| Record name | (S)-(-)-N-Boc-tert-leucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate | |

CAS RN |

153645-26-2 | |

| Record name | (S)-(-)-N-Boc-tert-leucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-B](/img/structure/B16608.png)

![(4R,6R)-6-[2-[2-(4-Fluorophenyl)-4-[[(4-hydroxyphenyl)amino]carbonyl]-5-(1-methylethyl)-3-phenyl-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester](/img/structure/B16613.png)

![tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(4-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B16614.png)

![(+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B16633.png)